L-Erythrono-1,4-lactone is a naturally occurring compound classified as a lactone derived from L-threonic acid. It is recognized for its biological significance, particularly in metabolic pathways and potential therapeutic applications. This compound has been identified in various biological contexts, including human metabolism and plant extracts.
L-Erythrono-1,4-lactone can be biosynthesized from L-threonic acid and D-arabinose. It has been detected in the urine of normal adults and neonates, suggesting its role in human metabolism . Additionally, it has been isolated from certain plant species, such as Astragalus lusitanicus, where it was characterized through spectroscopic methods .
The synthesis of L-Erythrono-1,4-lactone can be achieved through several methods, including:
The synthetic strategies often involve protecting groups for functional groups that are sensitive to reaction conditions. For example, the use of ruthenium-based catalysts in olefin metathesis has been noted for producing high yields of lactones .
L-Erythrono-1,4-lactone features a cyclic structure with an ester functional group. The stereochemistry is crucial for its biological activity, as it exists predominantly in its L-form.
L-Erythrono-1,4-lactone undergoes various chemical reactions typical of lactones:
These reactions are crucial for understanding its reactivity in biochemical pathways and potential applications in organic synthesis.
L-Erythrono-1,4-lactone is thought to play a role in metabolic processes involving carbohydrate metabolism and may influence cellular signaling pathways. Its mechanism of action involves:
Studies indicate that L-Erythrono-1,4-lactone may contribute to the synthesis of erythroascorbate in organisms such as Saccharomyces cerevisiae .
Relevant data includes melting point and boiling point specifics which are often determined experimentally but are not universally documented for this compound.
L-Erythrono-1,4-lactone has several scientific applications:
L-erythrono-1,4-lactone (CAS 23732-40-3) is a four-carbon γ-lactone characterized by a five-membered ring structure with the systematic name (3S,4S)-3,4-dihydroxyoxolan-2-one. Its molecular formula is C₄H₆O₄, with an average molecular weight of 118.09 g/mol and a monoisotopic mass of 118.0266 Da [1] [4]. The molecule features two chiral centers at C-3 and C-4, establishing its L-erythro configuration through the (3S,4S) stereochemical arrangement. This stereochemistry distinguishes it from its enantiomer D-erythrono-1,4-lactone (CAS 17675-99-9), which exhibits the (3R,4R) configuration [1] [6]. The lactone ring formation results from the intramolecular esterification between the C-1 carboxyl group and the C-4 hydroxyl group of L-erythronic acid, creating a gamma butyrolactone system classified under the broader category of tetronic acids [1].
The three-dimensional structure adopts a envelope conformation in the solid state, with the C-3 and C-4 hydroxyl groups positioned cis to each other on adjacent carbon atoms. This spatial arrangement facilitates hydrogen-bonding networks that influence both the compound's crystalline packing and solubility profile. The molecule's polar surface area of 66.76 Ų contributes to its high water solubility (predicted 1240 g/L), while the absence of rotatable bonds results in minimal conformational flexibility [1]. The structural representation can be described using the SMILES notation O[C@@H]1COC(=O)[C@@H]1O with specific chirality indicators confirming the S-configuration at both stereocenters [1] [6].
Table 1: Comparative Structural Characteristics of Erythrono-1,4-lactone Enantiomers
Property | L-erythrono-1,4-lactone | D-erythrono-1,4-lactone |
---|---|---|
CAS Registry Number | 23732-40-3 | 17675-99-9 |
Stereochemical Configuration | (3S,4S) | (3R,4R) |
IUPAC Name | (3S,4S)-3,4-dihydroxyoxolan-2-one | (3R,4R)-3,4-dihydroxyoxolan-2-one |
Molecular Formula | C₄H₆O₄ | C₄H₆O₄ |
Average Molecular Weight | 118.09 g/mol | 118.09 g/mol |
Chiral Rotation | Levorotatory (-) | Dextrorotatory (+) |
L-erythrono-1,4-lactone occurs naturally as a specialized metabolite in various plant species, where it functions as a stress response compound and metabolic intermediate. Its biosynthesis proceeds primarily through the oxidative modification of L-ascorbic acid (vitamin C) or via the pentose phosphate pathway intermediates [3] [5]. Research using isotopic labeling has demonstrated that the compound can be biosynthesized from 1-deoxy-D-xylulose (DX), a committed precursor in the methylerythritol phosphate (MEP) pathway responsible for terpenoid, thiamine, and pyridoxol biosynthesis in plants [3]. When [1,2-¹⁴C]-labeled 1-deoxy-D-xylulose was administered to Ipomoea purpurea plants, efficient incorporation into (-)-2C-methyl-D-erythrono-1,4-lactone (MDEL) was observed, establishing a direct biosynthetic relationship [3].
The enzymatic conversion involves a series of oxidative rearrangements that transform the linear sugar precursor into the lactonized structure. This biosynthetic pathway represents a branch point in primary metabolism, diverting carbon flux away from essential isoprenoid production toward lactone formation, particularly under specific physiological conditions such as pathogen attack or environmental stress [3] [5]. The accumulation of L-erythrono-1,4-lactone in plant tissues serves as an indicator of oxidative stress responses, as the lactone formation often results from the non-enzymatic oxidation of erythronic acid intermediates during extraction processes [1]. This artifact formation has been documented in analytical studies of biological samples, where acidic conditions promote lactonization of 4-hydroxy acids like L-erythronic acid [1].
Table 2: Biosynthetic Precursors and Natural Occurrence of L-erythrono-1,4-lactone
Precursor Compound | Natural Source | Biosynthetic Pathway |
---|---|---|
1-Deoxy-D-xylulose (DX) | Ipomoea purpurea | Methylerythritol phosphate (MEP) pathway |
L-Ascorbic acid | Various plant species | Ascorbate degradation pathway |
L-Erythronic acid | Human and plant metabolites | Pentose phosphate pathway |
D-Ribose | Ubiquitous in living systems | Oxidative rearrangement |
The identification and characterization of L-erythrono-1,4-lactone has evolved significantly since the mid-20th century, paralleling advances in chromatographic techniques and spectroscopic methods. Initial biochemical interest emerged in the 1970s when researchers detected erythrono-1,4-lactone isomers in human urine samples. A pivotal 1975 study (PMID 1192581) first questioned whether these lactones represented genuine metabolites or analytical artifacts formed during sample preparation [1]. This investigation demonstrated that the lactonization process of 4-hydroxy acids occurs readily under acidic extraction conditions, casting doubt on the physiological relevance of detected lactones in biological specimens. This artifact debate stimulated methodological refinements in metabolite analysis that emphasized neutral pH extraction protocols [1].
The compound gained renewed research attention in the 1990s when its structural framework was recognized in complex natural products with significant bioactivities. During investigations of fungal metabolites, researchers identified resorcylic acid lactones (RALs) such as radicicol and L-783277, which contain the erythrono-1,4-lactone motif embedded within larger macrocyclic structures [5]. These discoveries highlighted the importance of the lactone functionality in mediating biological interactions, particularly with kinase enzymes and molecular chaperones. Radicicol (isolated in 1953 from Monosporium bonorden) was rediscovered in 1992 as an Src kinase inhibitor, later revealed to function through HSP90 inhibition, thereby establishing the therapeutic potential of lactone-containing natural products [5].
The commercial availability of L-erythrono-1,4-lactone since the early 2000s (at premium prices such as $430/25mg) has facilitated dedicated research into its specific biochemical roles [4] [7]. This accessibility enabled studies exploring its function as a chiral building block for synthesizing complex natural products and pharmaceutical compounds. The historical trajectory of L-erythrono-1,4-lactone research illustrates the evolving understanding of small molecule metabolites—from analytical curiosities to potential therapeutic building blocks—driven by advances in chemical synthesis and molecular pharmacology [5] [7].
Table 3: Historical Milestones in L-erythrono-1,4-lactone Research
Year | Event | Significance |
---|---|---|
1953 | Isolation of radicicol (first RAL) from Monosporium bonorden | Initial discovery of resorcylic acid lactones |
1975 | Identification of erythrono-1,4-lactone in human urine | Recognition as potential human metabolite |
1992 | Rediscovery of radicicol as Src kinase inhibitor | Renewed interest in bioactive lactones |
Late 1990s | Identification of L-783277 as kinase inhibitor | Established therapeutic potential of lactone derivatives |
2003 | Commercial availability of pure L-enantiomer (CAS 23732-40-3) | Enabled dedicated biochemical research |
2021 | Review publications on lactones in oncology research | Recognition as scaffolds for anticancer drug development |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2